molecular formula C16H20BF3O5 B6342810 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121515-17-9

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B6342810
CAS No.: 2121515-17-9
M. Wt: 360.1 g/mol
InChI Key: LSLYULZWVCURCK-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid+Pinacol3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester\text{3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid+Pinacol→3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Acids/Bases: Used for hydrolysis reactions.

    Oxidizing Agents: Used for oxidation reactions.

Major Products Formed

    Biaryls and Substituted Alkenes: Formed in Suzuki–Miyaura coupling.

    Phenols: Formed in oxidation reactions.

    Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester
  • 3-Ethoxycarbonylphenylboronic Acid Pinacol Ester

Uniqueness

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester is unique due to the presence of both ethoxycarbonyl and trifluoromethoxy groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide additional sites for further chemical modifications, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BF3O5/c1-6-22-13(21)11-9-10(7-8-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLYULZWVCURCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116610
Record name Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-17-9
Record name Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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